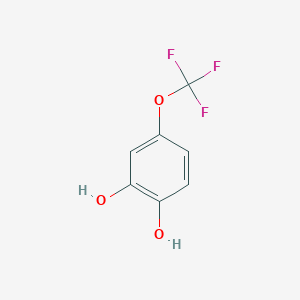

4-(Trifluoromethoxy)benzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFKJZWLIDCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry

Reactivity of the Catechol Moiety in 4-(Trifluoromethoxy)benzene-1,2-diol

The catechol portion of the molecule is the primary site of several important chemical transformations, including oxidation, electrophilic substitution, and reactions involving the hydroxyl groups.

Catechols are known to undergo oxidation to form highly reactive o-quinones. This transformation is a two-electron, two-proton process that can be initiated electrochemically or with various oxidizing agents. marquette.edu The redox behavior of the catechol moiety in this compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethoxy group.

The trifluoromethoxy group decreases the electron density of the aromatic ring, which in turn makes the catechol less susceptible to oxidation compared to unsubstituted catechol. This is because the removal of electrons from the hydroxyl groups is more difficult. Consequently, the oxidation potential of this compound is expected to be higher than that of catechol itself. The oxidation of substituted catechols can lead to the formation of quinones, polyphenols, and, through oxidative cleavage, carboxylic acids. nih.govuky.edu

The general oxidation reaction of a catechol to an o-quinone is illustrated below:

The stability and subsequent reactivity of the resulting o-quinone are also affected by the substituent. Electron-withdrawing groups can influence the susceptibility of the quinone to nucleophilic attack.

| Substituent (R) | Electronic Effect | Expected Impact on Redox Potential (Compared to Catechol) |

|---|---|---|

| -H (Catechol) | Neutral | Reference |

| -CH₃ (4-Methylcatechol) | Electron-Donating | Lower |

| -Cl (4-Chlorocatechol) | Electron-Withdrawing | Higher |

| -OCF₃ (4-(Trifluoromethoxy)catechol) | Strongly Electron-Withdrawing | Significantly Higher |

In electrophilic aromatic substitution, the positions of attack on the benzene (B151609) ring are dictated by the directing effects of the existing substituents. wikipedia.org In this compound, there are three substituents to consider: two hydroxyl groups and one trifluoromethoxy group.

Hydroxyl (-OH) groups: These are powerful activating groups and are ortho, para-directors. They strongly increase the electron density at the positions ortho and para to themselves, making these sites highly susceptible to electrophilic attack. lumenlearning.com

The combined influence of these groups determines the regioselectivity of electrophilic substitution. The two hydroxyl groups at positions 1 and 2 will strongly direct incoming electrophiles to positions 3, 5, and 6. The trifluoromethoxy group at position 4 will direct to positions 3 and 5. The directing effects of the hydroxyl groups are generally stronger than that of the trifluoromethoxy group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl groups and also directed by the trifluoromethoxy group, which are positions 3 and 5. Steric hindrance may also play a role in favoring one position over another.

The hydroxyl groups of the catechol moiety can act as nucleophiles, participating in reactions such as etherification and esterification. However, the nucleophilicity of these hydroxyl groups in this compound is diminished by the electron-withdrawing trifluoromethoxy group. This group pulls electron density away from the aromatic ring and, consequently, from the oxygen atoms of the hydroxyl groups, making their lone pairs less available for nucleophilic attack. libretexts.org

Despite this reduced reactivity, these hydroxyl groups can still react under appropriate conditions. For example, they can be deprotonated by a strong base to form a phenoxide, which is a much stronger nucleophile. The resulting phenoxide can then react with electrophiles. The relative acidity of the two hydroxyl groups will also be influenced by the position of the trifluoromethoxy group.

Influence of the Trifluoromethoxy Group on Aromatic Reactivity

The trifluoromethoxy group is a unique substituent that significantly modifies the chemical properties of the aromatic ring to which it is attached.

The trifluoromethoxy group exerts a dual electronic effect on the aromatic ring:

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, by extension, from the aromatic ring through the sigma bond framework. This inductive effect is strongly electron-withdrawing and is the primary reason for the group's deactivating nature.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). These constants provide a measure of the inductive and resonance effects of a substituent on the reactivity of a benzene derivative.

| Substituent | σmeta | σpara |

|---|---|---|

| -OCH₃ | 0.12 | -0.27 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -CF₃ | 0.43 | 0.54 |

| -OCF₃ | 0.40 | 0.35 |

The strong deactivating nature of the trifluoromethoxy group has a significant impact on the kinetics of electrophilic aromatic substitution reactions. By withdrawing electron density, it reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles. youtube.com Consequently, reactions such as nitration or halogenation on a trifluoromethoxy-substituted ring are generally slower than on benzene itself. lumenlearning.com

In terms of selectivity, the trifluoromethoxy group's strong preference for para substitution, combined with the ortho, para-directing influence of the hydroxyl groups, provides a high degree of regiochemical control in synthetic transformations. researchgate.net This allows for the selective introduction of new functional groups at specific positions on the aromatic ring.

Catalytic Transformations Involving Fluorinated Catechols

Fluorinated catechols and their derivatives are of increasing interest in the field of catalysis, both as substrates for selective transformations and as ligands for metal-catalyzed reactions.

The selective functionalization of one of the two hydroxyl groups in a diol, such as this compound, is a significant challenge in synthetic chemistry. Various catalytic strategies have been developed to achieve regioselectivity in the acylation, alkylation, and silylation of diols. These methods often employ catalysts that can differentiate between the hydroxyl groups based on their steric and electronic environments. For this compound, the electronic asymmetry introduced by the trifluoromethoxy group can be exploited to direct the regioselective functionalization. For instance, catalysts can be designed to preferentially react with the more or less sterically hindered hydroxyl group, or the one with higher or lower acidity.

Chiral ligands are crucial for the development of enantioselective catalytic transformations. While this compound is achiral, it can serve as a scaffold for the synthesis of chiral ligands. By introducing chiral substituents onto the catechol backbone or by forming chiral metal complexes, it is possible to create asymmetric catalysts. The trifluoromethoxy group can play a significant role in modulating the electronic and steric properties of the resulting ligand, which in turn can influence the enantioselectivity of the catalytic reaction. Catechol-derived ligands have been employed in a variety of asymmetric reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The introduction of fluorine atoms into the ligand structure can enhance catalyst stability, solubility in specific solvents, and catalytic activity.

Electrochemical Transformations

The electrochemical behavior of catechols and their derivatives has been a subject of significant research, primarily focusing on their oxidation processes. These studies, often employing techniques like cyclic voltammetry, reveal that substituted catechols typically undergo a two-electron oxidation to form the corresponding highly reactive o-quinones. The reactivity and subsequent transformation of these quinones are heavily influenced by the nature of the substituents on the benzene ring and the reaction conditions, such as pH.

While specific research on the electrochemical transformations of this compound is not extensively documented in the reviewed literature, its behavior can be inferred from studies on similarly substituted catechols. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, which is expected to influence the electrochemical properties of the catechol moiety.

The electrochemical oxidation of substituted catechols can be generalized by the following reaction scheme:

Figure 1: General Electrochemical Oxidation of a Substituted Catechol

Studies on various 4-substituted benzene-1,2-diols have shown that the quinone formed upon oxidation is highly reactive. researchgate.net This reactivity often leads to subsequent chemical reactions, such as dimerization or polymerization, especially in basic conditions. marquette.edu The rate of these follow-up reactions has been found to correlate with the electronic properties of the substituent. marquette.edu

For this compound, the potent electron-withdrawing nature of the trifluoromethoxy group would likely increase the oxidation potential compared to unsubstituted catechol. The resulting 4-(trifluoromethoxy)-o-benzoquinone would be a highly electrophilic species. This enhanced electrophilicity could make it susceptible to nucleophilic attack, potentially leading to the formation of various secondary products, depending on the nucleophiles present in the reaction medium.

In the absence of specific experimental data for this compound, a detailed quantitative analysis of its electrochemical transformations remains speculative. However, based on the established principles of catechol electrochemistry, the following table summarizes the expected electrochemical parameters and their justification based on the influence of the trifluoromethoxy substituent.

| Parameter | Expected Value/Behavior for this compound | Justification |

| Oxidation Potential (Ep,a) | Higher than unsubstituted catechol | The electron-withdrawing trifluoromethoxy group destabilizes the resulting cation radical, making oxidation more difficult. |

| Reversibility of the Redox Process | Likely quasi-reversible to irreversible | The high reactivity of the formed o-quinone would lead to rapid follow-up chemical reactions, diminishing the reversibility of the process. researchgate.netmarquette.edu |

| Stability of the Resulting o-Quinone | Low | The strong electron-withdrawing nature of the -OCF3 group would make the quinone highly electrophilic and susceptible to nucleophilic attack or polymerization. marquette.edu |

| Effect of pH | Oxidation potential is expected to decrease with increasing pH. | As with other catechols, the deprotonation at higher pH facilitates oxidation. researchgate.net |

Further experimental investigation using techniques such as cyclic voltammetry, rotating disk electrode voltammetry, and controlled-potential electrolysis would be necessary to fully elucidate the electrochemical transformation pathways of this compound and to isolate and characterize the resulting products.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the elucidation of the chemical structure of 4-(Trifluoromethoxy)benzene-1,2-diol in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by advanced two-dimensional techniques, provides unambiguous assignment of all resonant frequencies.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the hydroxyl groups. The aromatic region would likely show three signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (e.g., doublets and doublets of doublets) arising from spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl groups. The hydroxyl protons would appear as broad singlets, and their chemical shift can be dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It is anticipated to show seven distinct signals, one for each of the six aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the hydroxyl groups (C-1 and C-2) would be shifted downfield, as would the carbon attached to the trifluoromethoxy group (C-4). The trifluoromethoxy carbon itself would appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹H and ¹³C NMR Data for this compound

This table is based on predicted values and analysis of similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 6.8 - 7.2 | - |

| H-5 | 6.7 - 7.1 | - |

| H-6 | 6.6 - 7.0 | - |

| 1-OH | 5.0 - 6.0 (broad) | - |

| 2-OH | 5.0 - 6.0 (broad) | - |

| C-1 | - | 140 - 145 |

| C-2 | - | 140 - 145 |

| C-3 | - | 115 - 120 |

| C-4 | - | 145 - 150 (q) |

| C-5 | - | 110 - 115 |

| C-6 | - | 120 - 125 |

¹⁹F NMR for Fluorine-Containing Moieties

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. This signal would appear as a singlet in a proton-decoupled spectrum. The chemical shift of the -OCF₃ group typically appears in the range of -56 to -60 ppm relative to CFCl₃. This characteristic chemical shift provides definitive evidence for the presence of the trifluoromethoxy moiety.

Advanced NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for the definitive assignment of the ¹H and ¹³C NMR signals. An HSQC experiment would correlate the signals of the aromatic protons with their directly attached carbon atoms. An HMBC experiment would reveal longer-range correlations (typically over two or three bonds) between protons and carbons. For instance, correlations between the aromatic protons and the quaternary carbons (C-1, C-2, and C-4) would confirm their connectivity within the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, C-O, C=C, and C-F bonds. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the phenol (B47542) groups and the C-F stretching of the trifluoromethoxy group would also be present, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

The Raman spectrum would complement the IR data. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the benzene ring would be a prominent feature.

Key Predicted Vibrational Frequencies for this compound

This table is based on predicted values and analysis of similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (phenol) | 1200 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅F₃O₃), the expected exact mass can be calculated and confirmed by High-Resolution Mass Spectrometry (HRMS).

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways for catechols involve the loss of CO and HCO. The trifluoromethoxy group may also undergo fragmentation, potentially leading to the loss of CF₃ or OCF₃ radicals.

Predicted Mass Spectrometry Data for this compound

This table is based on predicted fragmentation patterns.

| Ion | Predicted m/z | Possible Identity |

|---|---|---|

| [M]⁺ | 194 | Molecular Ion |

| [M - CO]⁺ | 166 | Loss of carbon monoxide |

| [M - HCO]⁺ | 165 | Loss of formyl radical |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The benzene ring possesses π-electrons that can be excited to higher energy levels upon absorption of UV radiation.

The substitution of the benzene ring with hydroxyl and trifluoromethoxy groups will influence the position and intensity of these absorption bands. The electron-donating hydroxyl groups are auxochromes that typically cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electron-withdrawing trifluoromethoxy group may have a counteracting effect. Typically, substituted benzenes show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 260-290 nm. up.ac.za

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Phenolic compounds can exhibit fluorescence. The fluorescence properties of this compound would depend on the efficiency of radiative decay from its excited state. The presence of the trifluoromethoxy group could potentially influence the fluorescence quantum yield and emission wavelength.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry, as well as detailed insights into intermolecular interactions such as hydrogen bonding and packing forces within the crystal lattice.

For a compound like this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.

A typical output from such an analysis is a set of crystallographic parameters, as illustrated in the hypothetical data table below, which outlines the kind of information one would obtain.

| Parameter | Description | Example Data Type |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₅F₃O₃ |

| Formula Weight | The mass of one mole of the compound. | 194.11 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic / Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules in the unit cell. | Integer (e.g., 4) |

| Density (calculated) | The calculated density of the crystal. | g/cm³ |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., TLC, LC/MS, GC-MS)

Chromatographic methods are indispensable tools in synthetic chemistry for assessing the purity of isolated compounds and for monitoring the progress of chemical reactions. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique. For this compound, TLC would be used to quickly check the status of a synthesis reaction by comparing the reaction mixture to the starting materials and a pure standard. The compound's polarity, imparted by the two hydroxyl groups, would dictate its retention factor (Rƒ) on a polar stationary phase like silica (B1680970) gel. A single spot on the TLC plate after development and visualization would be an initial indicator of purity.

Liquid Chromatography-Mass Spectrometry (LC/MS) provides a far more powerful and quantitative analysis. In a typical reversed-phase High-Performance Liquid Chromatography (HPLC) setup, this compound would be separated from non-polar and less polar impurities on a C18 column. The retention time is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate). The eluent is then passed into a mass spectrometer, which ionizes the molecule and detects its mass-to-charge ratio (m/z). This provides definitive confirmation of the compound's identity (verifying its molecular weight of 194.11 g/mol ) and allows for the quantification of its purity with high accuracy. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for purity assessment, although it is best suited for volatile and thermally stable compounds. ajbls.com Direct analysis of the highly polar this compound might be challenging without prior derivatization. Converting the hydroxyl groups to less polar ethers or esters (e.g., trimethylsilyl (B98337) ethers) would increase its volatility, allowing it to be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any impurities based on their boiling points and interactions with the column's stationary phase. The coupled mass spectrometer then provides mass data for identification and fragmentation patterns that offer further structural confirmation. researchgate.net

The table below summarizes the application of these techniques for the analysis of this compound.

| Technique | Primary Application | Principle of Separation | Information Obtained |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative purity check. | Adsorption on a polar stationary phase (e.g., silica). | Retention factor (Rƒ); number of components in a mixture. |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | High-resolution purity determination and identity confirmation. | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Retention time (tₑ); accurate mass-to-charge ratio (m/z); quantitative purity (%). mdpi.comresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile (derivatized) compound and impurities. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Retention time; mass-to-charge ratio (m/z); characteristic fragmentation patterns. ajbls.comresearchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the structural and electronic properties of organic molecules.

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

For 4-(Trifluoromethoxy)benzene-1,2-diol, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. Typically, in phenol-type compounds, the HOMO is localized on the benzene (B151609) ring and the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature. The LUMO, conversely, is often distributed over the aromatic system and any electron-withdrawing substituents. The trifluoromethoxy group (-OCF3), being strongly electron-withdrawing, is expected to influence the energy and distribution of the LUMO, likely lowering its energy and increasing the molecule's electrophilicity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on DFT Calculations

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | Primarily located on the benzene ring and trifluoromethoxy group. |

| HOMO | -5.5 to -6.5 | Primarily located on the benzene ring and hydroxyl groups. |

| Energy Gap (ΔE) | 3.5 to 4.5 | Indicates moderate chemical reactivity. |

| Note: These values are illustrative and based on typical DFT results for similar aromatic compounds. |

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. For this compound, the calculated infrared (IR) and Raman spectra would show characteristic bands corresponding to the O-H stretching of the diol group, C-O stretching, C-F stretching of the trifluoromethoxy group, and various aromatic C-H and C-C vibrations. These theoretical spectra can aid in the assignment of experimental spectral bands. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nrel.govchemrxiv.orgnih.govresearchgate.net For this compound, such calculations would help in assigning the signals in the experimental NMR spectra to specific nuclei within the molecule, taking into account the electronic environment created by the hydroxyl and trifluoromethoxy substituents.

DFT is a valuable tool for investigating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition state structures and calculating the activation energies. For reactions involving this compound, such as oxidation or electrophilic substitution, DFT could be used to model the step-by-step process, identify intermediates, and determine the rate-limiting step. This provides a detailed, atomistic understanding of the reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its function and interactions.

Conformational Analysis: this compound has rotational freedom around the C-O bonds of the hydroxyl and trifluoromethoxy groups. Conformational analysis using DFT can identify the most stable conformers (lowest energy structures) by systematically rotating these bonds. researchgate.net The relative energies of different conformers, particularly concerning the orientation of the hydroxyl groups and the trifluoromethoxy group, can be determined. Intramolecular hydrogen bonding between the two adjacent hydroxyl groups is expected to be a significant factor in stabilizing certain conformations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time. ajchem-a.commdpi.com By simulating the motion of the atoms of this compound in a given environment (e.g., in a solvent), one can study its conformational flexibility, solvent interactions, and the time-averaged behavior of its structural parameters.

Intermolecular Interactions: Hydrogen Bonding and Aromatic Interactions

The way this compound interacts with itself and with other molecules is governed by non-covalent interactions.

Hydrogen Bonding: The two hydroxyl groups make this molecule a potent hydrogen bond donor and acceptor. In the solid state and in concentrated solutions, extensive intermolecular hydrogen bonding networks are expected. DFT can be used to model these interactions in dimers or larger clusters of the molecule, calculating the strength and geometry of the hydrogen bonds. mdpi.com The presence of the trifluoromethoxy group might sterically hinder or electronically influence these interactions.

Aromatic Interactions: The electron-rich benzene ring can participate in π-π stacking interactions with other aromatic rings and cation-π interactions with positively charged species. nih.govunimi.it The electronic nature of the ring, modified by the electron-donating hydroxyl groups and the electron-withdrawing trifluoromethoxy group, will modulate the strength and nature of these aromatic interactions.

Prediction of Electronic and Optical Properties (e.g., Nonlinear Optics)

Computational methods can predict various electronic and optical properties that are of interest for materials science applications.

Nonlinear Optical (NLO) Properties: Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit NLO properties. DFT calculations can be used to compute the molecular polarizability (α) and hyperpolarizabilities (β and γ), which are measures of the NLO response. rsc.orgjournaleras.comdntb.gov.uanih.gov For this compound, the combination of electron-donating (hydroxyl) and electron-withdrawing (trifluoromethoxy) groups on the π-conjugated benzene ring suggests that it could possess NLO activity. Theoretical predictions of these properties are valuable for screening potential NLO materials. nih.gov

Table 2: Predicted Nonlinear Optical Properties for this compound

| Property | Predicted Value (a.u.) | Significance |

| Polarizability (α) | Moderate | Indicates the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability (β) | Potentially significant | Suggests potential for second-order NLO applications like frequency doubling. |

| Note: These are qualitative predictions based on the molecular structure. Actual values require specific DFT calculations. |

Structure-Reactivity Relationships from Computational Models

Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. These theoretical investigations provide insights into the electronic properties and geometric parameters that govern the compound's behavior in chemical reactions. By calculating various molecular descriptors, a quantitative understanding of its reactivity can be established.

The presence of the trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing substituent, significantly influences the electronic environment of the catechol ring. This influence is a key determinant of the molecule's reactivity. Computational models can precisely quantify this effect by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Molecular Geometry and Electronic Properties

DFT calculations, often employing basis sets like B3LYP/6-311+G**, are utilized to determine the optimized molecular geometry of this compound. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

The electronic properties derived from these models are crucial for predicting reactivity. The distribution of electron density, visualized through MEP maps, can identify electrophilic and nucleophilic sites within the molecule. For catechols, the hydroxyl groups are typically regions of high negative potential, indicating their susceptibility to electrophilic attack.

Frontier Molecular Orbitals and Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

For substituted catechols, the energies of these frontier orbitals are correlated with their oxidation potentials. researchgate.net The electron-withdrawing nature of the trifluoromethoxy group is expected to lower the energy of the HOMO, making the compound more resistant to oxidation compared to unsubstituted catechol.

Calculated Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the structure-reactivity relationship. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it represents the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates the resistance to change in electron distribution.

Chemical Softness (S): Calculated as 1 / (2η), it is the reciprocal of hardness and indicates a higher propensity for reaction.

Electrophilicity Index (ω): Calculated as μ² / (2η) (where μ is the chemical potential, -χ), it quantifies the molecule's ability to act as an electrophile.

The following table presents hypothetical yet representative calculated values for these descriptors for this compound, based on trends observed for similar substituted catechols.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.66 |

These computational models and the derived reactivity descriptors provide a robust framework for understanding and predicting the chemical behavior of this compound. The strong electron-withdrawing effect of the trifluoromethoxy group, as quantified by these theoretical methods, is a defining feature of its structure-reactivity profile, influencing its oxidation potential and its interactions in various chemical environments.

Applications in Materials Science and Advanced Functional Materials

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. Catechol-based molecules are particularly effective as anchor groups for forming robust SAMs on a variety of metal oxide surfaces.

Chemical gradients on surfaces, where the chemical composition varies gradually across a material, are valuable tools in many areas of research, including cell biology and combinatorial materials science. The catechol moiety of 4-(Trifluoromethoxy)benzene-1,2-diol would be expected to provide strong binding to oxide surfaces such as titanium dioxide (TiO₂) and silicon oxide (SiO₂). By employing techniques like controlled immersion or vapor deposition, it would be theoretically possible to create a surface gradient of this compound molecules. This would result in a gradient of surface properties, transitioning from the characteristics of the bare oxide to those of a surface fully covered by the fluorinated catechol. The trifluoromethoxy group would play a crucial role in modulating the surface energy along this gradient.

The incorporation of fluorine-containing groups is a well-established strategy for creating hydrophobic and anti-adhesive surfaces. The trifluoromethoxy group (-OCF₃) in this compound would be expected to significantly lower the surface energy of any material it is applied to. When formed into a dense self-assembled monolayer, these molecules would orient themselves with the catechol group binding to the substrate and the trifluoromethoxy groups exposed at the surface. This would create a low-energy interface that repels water and other liquids, leading to a hydrophobic and potentially oleophobic surface. Such surfaces are highly desirable for applications ranging from anti-fouling coatings to self-cleaning materials. The anti-adhesive properties would also be beneficial in preventing the unwanted adhesion of biological molecules and microorganisms.

Polymer Chemistry and Polymerization Reactions

Catechol derivatives can be utilized both as monomers in polymerization reactions and as functional side groups to impart specific properties to a polymer backbone.

Catechols can be involved in polymerization through several mechanisms. For instance, they can undergo oxidative polymerization to form polydopamine-like structures. It is conceivable that this compound could be polymerized under similar oxidative conditions. Furthermore, the hydroxyl groups of the catechol moiety could be chemically modified to introduce polymerizable groups, such as acrylates or methacrylates. This would allow for its incorporation into polymers via conventional free-radical or controlled radical polymerization techniques. The presence of the trifluoromethoxy group would likely influence the reactivity of the monomer and the properties of the resulting polymer.

Attaching this compound as a side group to a pre-existing polymer backbone is another powerful strategy for creating functional materials. This approach allows for the combination of the desirable properties of the polymer backbone (e.g., mechanical strength, solubility) with the unique functionalities of the fluorinated catechol side group. For example, grafting these side groups onto a biocompatible polymer could create a material with both adhesive and anti-fouling properties. The catechol portion of the side group would provide strong adhesion to substrates, while the trifluoromethoxy group would create a low-energy, bio-inert surface. Such polymers could find applications in biomedical devices, marine coatings, and advanced adhesives.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures, synthesized from organic building blocks. The incorporation of fluorine atoms into COF structures is a recognized strategy to enhance their functional properties, such as chemical stability, porosity, and selectivity in separation applications.

Design and Synthesis of Fluorinated Catechol-Derived COFs

While the direct use of this compound as a monomer in COF synthesis is not documented in the reviewed literature, the general strategy involves the condensation reaction between multitopic building units. Catechol derivatives can, in principle, be used to form boronate ester or imine linkages, two common reversible reactions for COF synthesis.

The introduction of fluorine-containing groups like trifluoromethoxy (-OCF3) onto the catechol backbone is anticipated to influence the resulting COF's properties significantly. The electron-withdrawing nature of the -OCF3 group can alter the reactivity of the catechol hydroxyl groups during synthesis and modify the electronic properties of the final framework. Research on other fluorinated monomers, such as those containing the trifluoromethyl (-CF3) group, has demonstrated that fluorination can lead to COFs with enhanced stability and unique host-guest interaction capabilities. For instance, COFs synthesized from fluorinated benzidine (B372746) derivatives have shown specific affinities for certain molecules, driven by the unique interactions imparted by the fluorine atoms.

Table 1: Potential Synthetic Routes for Fluorinated Catechol-Derived COFs

| Linkage Type | Co-monomer Example | Potential Reaction Condition | Resulting COF Feature |

| Boronate Ester | Aryl diboronic acid | Solvothermal | High porosity, moderate stability |

| Imine (via Schiff base) | Trialdehyde or Triamine | Solvothermal, catalytic acid | Good chemical stability, tunable pores |

This table represents hypothetical synthetic strategies based on established COF chemistry, as direct synthesis using this compound is not reported.

Applications in High-Resolution Separation and Adsorption

Fluorinated COFs have demonstrated considerable promise in the high-resolution separation of various chemical mixtures, including isomers. The presence of fluorine moieties within the pores of a COF can create specific interaction sites that differentiate between molecules with very similar physical and chemical properties. nih.gov For example, COFs functionalized with trifluoromethyl groups have been successfully used in gas chromatography to separate positional and cis-trans isomers. nih.gov The separation mechanism in these materials is attributed to a combination of hydrogen bonding, dipole-dipole interactions, and steric effects, all influenced by the fluorine atoms. nih.gov

Although no specific data exists for COFs derived from this compound, it is hypothesized that such materials would exhibit high selectivity for certain analytes. The -OCF3 group could offer different interaction profiles compared to the more commonly studied -CF3 group, potentially enabling novel separation capabilities for organic halides or other fluorinated compounds. researchgate.net The inherent porosity and high surface area of COFs, combined with the specific chemical nature of a trifluoromethoxy-functionalized pore environment, could make them effective adsorbents for removing pollutants from water or for capturing specific gases. mdpi.com

Ligand Design and Coordination Chemistry

The catechol unit of this compound provides a bidentate chelating site suitable for coordinating with a wide range of metal ions. The electronic properties and steric bulk of substituents on the catechol ring are crucial in determining the stability, structure, and reactivity of the resulting metal complexes.

Development of Chiral Fluorinated Diol Ligands

Chiral diols are immensely valuable as ligands in asymmetric catalysis, where they can create a chiral environment around a metal center to control the stereochemical outcome of a reaction. While there are no specific reports on the development of chiral ligands from this compound, the general approach involves attaching this diol unit to a chiral scaffold. The fluorine-containing -OCF3 group can significantly influence the ligand's properties. Fluorination is known to modify the electronic nature (pKa) of the hydroxyl groups, which affects the metal-ligand bond strength. Furthermore, fluorine can engage in non-covalent interactions that may help to rigidify the transition state in a catalytic cycle, thereby enhancing enantioselectivity.

Table 2: Comparison of Fluorinated vs. Non-Fluorinated Catechol Ligands (Hypothetical)

| Property | Non-Fluorinated Catechol Ligand | This compound Ligand |

| Acidity of OH groups | Lower | Higher (due to inductive effect of -OCF3) |

| Metal-Ligand Bond | Generally stronger sigma-donation | Potentially altered bond strength and polarity |

| Solubility | Variable | Often enhanced in fluorous solvents |

| Catalytic Activity | Baseline | Potentially modified activity and selectivity |

This table is based on general principles of fluorine chemistry in ligand design, as direct comparative studies involving this compound were not found.

Metal Complex Formation and Catalytic Applications

Metal complexes formed with catechol-type ligands are studied for a wide range of catalytic applications, including oxidation, reduction, and polymerization reactions. The introduction of the trifluoromethoxy group is expected to render the catechol ligand more electron-deficient. This electronic modification can impact the redox potential of the metal center in the resulting complex, which is a critical parameter for many catalytic processes. For instance, a more electron-withdrawing ligand can make a metal center more electrophilic and potentially more active in certain oxidative reactions.

While the catalytic applications of metal complexes specifically derived from this compound remain an unexplored area of research, studies on other fluorinated ligands suggest potential benefits. Fluorinated ligands can enhance the stability and catalytic lifetime of metal complexes and, in some cases, enable reactions in unconventional solvent systems like fluorous media or supercritical CO2. The unique electronic and steric profile of the trifluoromethoxy substituent presents an opportunity for the future design of novel catalysts with tailored reactivity.

Molecular Interactions and Biochemical Studies

Molecular Recognition and Binding Studies

The benzene-1,2-diol structure is a key motif for various molecular recognition processes, including interactions with proteins and enzymes. The trifluoromethoxy substituent at the 4-position significantly influences the electronic properties of the catechol ring, which in turn affects its binding affinities and mechanisms.

While specific studies on 4-(Trifluoromethoxy)benzene-1,2-diol are not extensively documented, the interactions of catechol-containing molecules with proteins are well-characterized. Catechol moieties can engage in a range of non-covalent interactions, including hydrogen bonding through their hydroxyl groups and π-stacking via the aromatic ring. researchgate.net The presence of the highly electronegative trifluoromethoxy group can enhance the acidity of the hydroxyl protons, potentially leading to stronger hydrogen bonds with protein residues. Furthermore, this group can alter the electrostatic potential of the aromatic ring, influencing its interactions with the protein's local environment.

Catechol-containing natural products are known to have broad protein reactivity, and in some cases, can act as "Pan Assay Interference Compounds" (PAINS) due to their potential for non-specific interactions. universiteitleiden.nl However, specific substitutions can also confer high selectivity and affinity for particular protein targets. For instance, compounds with trifluoromethyl groups have been shown to significantly improve the inhibitory activity of menin-MLL inhibitors by engaging in close contacts with the protein backbone.

Catechol derivatives are known to inhibit a variety of enzymes. For example, certain benzene (B151609) metabolites, including catechols, have been shown to inhibit nuclear DNA synthesis by targeting enzymes like DNA polymerase alpha. nih.gov The mechanism of inhibition can be multifaceted, involving direct binding to the active site, chelation of essential metal cofactors, or redox cycling that generates reactive oxygen species, leading to enzyme inactivation.

A related compound, 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB), has been identified as a potent inhibitor of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in cancer metabolism. nih.govnih.gov Biochemical assays and computational modeling revealed that PSTMB inhibits LDHA activity, suggesting that trifluoromethyl-substituted benzene derivatives can be effective enzyme inhibitors. nih.govnih.gov The trifluoromethoxy group in this compound would likely impart distinct inhibitory properties, meriting further investigation against various enzymatic targets.

Chelation Properties with Metal Ions

The catechol group of this compound provides a bidentate coordination site for metal ions. nih.gov This chelation ability is a hallmark of catechols and is crucial for many of their biological activities. The two adjacent hydroxyl groups can form stable five-membered chelate rings with a wide range of metal ions.

The stability of these metal complexes is dependent on several factors, including the nature of the metal ion and the pH of the medium. The electron-withdrawing trifluoromethoxy group is expected to decrease the basicity of the hydroxyl groups, which may affect the stability constants of the resulting metal complexes compared to unsubstituted catechol.

Table 1: General Chelation Properties of Catechol Derivatives

| Metal Ion Class | Interaction Type | Potential Significance |

| Transition Metals (e.g., Fe³⁺, Cu²⁺) | Strong chelation | Modulation of redox activity, enzyme inhibition |

| Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺) | Weaker chelation | Influence on cellular signaling pathways |

| Heavy Metals (e.g., Pb²⁺, Hg²⁺) | Strong chelation | Potential for detoxification applications |

Redox-Active Roles in Biochemical Processes

Catechols are redox-active molecules that can undergo oxidation to form semiquinones and quinones. This property is central to their biological effects. The redox potential of this compound is anticipated to be higher than that of unsubstituted catechol due to the electron-withdrawing nature of the trifluoromethoxy group, making it more resistant to oxidation.

This redox activity allows catechols to participate in electron transfer reactions within biological systems. They can act as pro-oxidants by generating reactive oxygen species (ROS) through redox cycling in the presence of metal ions, or as antioxidants by scavenging free radicals. The specific role often depends on the cellular environment and the presence of other redox-active species.

DNA Binding and Cleavage Mechanisms

While direct studies on the DNA binding of this compound are limited, some catechol derivatives have been shown to interact with DNA. These interactions can occur through various modes, including groove binding and intercalation, which may be stabilized by hydrogen bonding and hydrophobic interactions. nih.gov

Furthermore, the redox properties of catechols can lead to DNA cleavage. In the presence of transition metal ions like copper, some catechols can generate ROS, which can then induce oxidative damage to the DNA backbone, leading to strand scission. However, it is also noted that certain benzene metabolites, including catechol, can inhibit DNA synthesis through mechanisms other than direct DNA damage, such as by inhibiting essential enzymes. nih.gov

Antioxidant Mechanisms

The antioxidant activity of phenolic compounds, including catechols, is a well-documented phenomenon. researchgate.netresearchgate.netmdpi.com Catechols can neutralize free radicals through several mechanisms, primarily by donating a hydrogen atom from one of their hydroxyl groups to a radical, thereby stabilizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization.

Table 2: Potential Antioxidant Mechanisms of Catechol Derivatives

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. |

| Single Electron Transfer followed by Proton Transfer (SET-PT) | An electron is transferred to the radical, followed by a proton. |

| Metal Chelation | Sequestration of pro-oxidant metal ions like iron and copper. |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The future synthesis of 4-(Trifluoromethoxy)benzene-1,2-diol is geared towards environmentally benign methodologies that prioritize efficiency, safety, and waste reduction. Traditional methods for creating aryl trifluoromethyl ethers often rely on harsh reagents and conditions. acs.orgberkeley.eduescholarship.org Modern approaches, however, are moving towards catalytic and more sustainable processes.

Key areas of development include:

Catalytic Fluorination: The use of transition metal catalysts can facilitate fluorination under milder conditions, improving efficiency and selectivity. numberanalytics.commdpi.com Palladium-catalyzed C-H fluorination, for instance, offers a pathway to directly fluorinate aromatic rings using mild electrophilic reagents. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the preparation of fluorinated compounds, reducing energy consumption compared to conventional heating. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improve safety for handling potentially hazardous reagents, and allow for easier scalability.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes could offer highly selective and environmentally friendly pathways to trifluoromethoxylated catechols.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. A potential sustainable route could involve the direct O-trifluoromethylation of a protected catechol precursor using newer, less hazardous trifluoromethylating agents. nih.gov

| Method | Typical Reagents | Advantages | Challenges for Green Chemistry |

|---|---|---|---|

| Classical Methods (e.g., Hiyama method) | HF-pyridine, NBS/DBH, Xanthates | Established procedures | Use of highly toxic and corrosive HF, large excess of reagents, harsh conditions. nih.gov |

| Silver-Mediated O-Trifluoromethylation | TMSCF₃, Oxidant (e.g., Selectfluor) | Direct conversion from phenols | Requires stoichiometric, expensive silver reagents and large excess of other reagents. nih.gov |

| Catalytic C-H Fluorination | Pd catalyst, Electrophilic F⁺ source (e.g., NFSI) | High atom economy, direct functionalization. nih.gov | Catalyst cost and removal, substrate scope limitations. |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺), CF₃ source | Mild reaction conditions, high functional group tolerance. mdpi.com | Requires specialized photoreactor equipment. |

Exploration of Novel Reactivity Patterns

The electronic properties of this compound—a combination of the electron-donating hydroxyl groups and the strongly electron-withdrawing trifluoromethoxy group—suggest a rich and underexplored reactivity landscape. beilstein-journals.orgnih.gov

Future research will likely focus on:

Electrophilic Aromatic Substitution: The trifluoromethoxy group is known to be a deactivator for electrophilic substitution, yet it directs incoming electrophiles to the ortho and para positions. beilstein-journals.orgnih.gov Investigating the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts on the catechol ring will be crucial for creating more complex derivatives.

Palladium-Catalyzed Cross-Coupling: The C-H bonds on the aromatic ring could be targets for direct functionalization via palladium catalysis, enabling the formation of C-C, C-N, and C-O bonds to build complex molecular architectures. nih.govbeilstein-journals.org

Cycloaddition Reactions: The electron-poor nature of the aromatic ring, influenced by the -OCF3 group, could make it a suitable partner in various cycloaddition reactions, offering pathways to novel polycyclic and heterocyclic systems. nih.govrsc.org

Oxidative Chemistry: The catechol moiety is susceptible to oxidation to form a reactive ortho-quinone. The influence of the trifluoromethoxy group on the redox potential and subsequent reactivity of this quinone could lead to new polymerization pathways or applications in redox-active materials.

Derivatization of Hydroxyl Groups: The two hydroxyl groups provide sites for further functionalization, such as etherification or esterification, to tune the molecule's properties for specific applications, like creating new ligands or polymer precursors.

Integration into Advanced Supramolecular Assemblies

The structure of this compound is exceptionally well-suited for its use as a building block (linker or ligand) in supramolecular chemistry. The catechol unit is a superb chelating agent for a wide range of metal ions, forming stable coordination complexes. nih.govresearchgate.net

Emerging opportunities include:

Metal-Organic Frameworks (MOFs): Using this compound as an organic linker in MOF synthesis could yield materials with tailored properties. icmpp.ro The trifluoromethoxy groups lining the pores of the MOF could enhance hydrophobicity and affinity for specific guest molecules, such as fluorinated gases or pharmaceuticals. researchgate.netacs.org The fluorination of linkers is known to have surprising effects on the topology and properties of the resulting frameworks. rsc.org

Supramolecular Cages and Helicates: The directional binding of the catechol moiety can be exploited to self-assemble complex, discrete architectures like tetrahedral cages or DNA-like helicates in the presence of appropriate metal ions. researchgate.netrsc.orgrsc.org

Hydrogen-Bonded Networks: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of intricate one-, two-, or three-dimensional hydrogen-bonded networks in the solid state.

Responsive Materials: The coordination between the catechol ligand and metal ions can be reversible and responsive to external stimuli like pH or the presence of competing ligands. nih.govresearchgate.net This could be used to design "smart" materials that assemble or disassemble on demand.

Applications in Emerging Technologies

The unique combination of functionalities in this compound opens doors to applications in several high-growth technology sectors.

Potential applications are summarized below:

| Technology Area | Potential Role of this compound | Key Features Leveraged |

|---|---|---|

| Pharmaceuticals & Agrochemicals | A scaffold or building block for new active ingredients. smolecule.com | Metabolic stability and high lipophilicity from the -OCF₃ group; binding capabilities of the catechol. beilstein-journals.orgnih.gov |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or sensors. | Tunable electronic properties from the push-pull nature of the substituents; potential for self-assembly into ordered films. |

| Advanced Polymers & Adhesives | Monomer for high-performance polymers with enhanced thermal stability, chemical resistance, and adhesive properties. | Strong adhesion and cross-linking from the catechol moiety; hydrophobicity and stability from the -OCF₃ group. |

| Gas Separation and Storage | Functional linker in MOFs for selective capture of specific gases. | Porosity of the MOF structure; specific interactions of the -OCF₃ group with fluorinated gases. icmpp.ro |

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules and materials. For this compound, in silico methods can provide profound insights and guide experimental efforts.

Future research directions will heavily involve:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO/LUMO levels), and reactivity indices. This can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions. nih.govnih.gov

Predicting Spectroscopic Properties: Computational methods are highly accurate in predicting spectroscopic data, such as ¹⁹F NMR chemical shifts, which can be crucial for identifying and characterizing reaction products and intermediates. nih.govacs.org

Modeling Supramolecular Interactions: Molecular dynamics (MD) simulations and DFT can be used to model the self-assembly process of this molecule into larger supramolecular structures. This allows for the rational design of MOFs or other assemblies with desired topologies and properties before attempting their synthesis in the lab.

Machine Learning (ML): ML algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds like this compound, accelerating the screening of potential applications. numberanalytics.com For example, ML models can predict reactivity trends for cycloaddition or cross-coupling reactions. numberanalytics.com

Virtual Screening: In drug discovery, the structure of this compound can be used for virtual screening against biological targets, predicting its potential as a fragment for new therapeutic agents. The fluorinated nature of the compound can be computationally modeled to predict improved metabolic stability. emerginginvestigators.org

By leveraging these advanced computational tools, researchers can de-risk and streamline the experimental workflow, leading to a more efficient exploration of the full potential of this compound.

Q & A

Basic Synthesis: What are the recommended synthetic routes for 4-(Trifluoromethoxy)benzene-1,2-diol, and how are intermediates validated?

Methodological Answer:

The compound can be synthesized via intermediates such as 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol, where bromophenol derivatives are carried through multi-step reactions. Key validation steps include:

- HPLC purity checks for intermediates (e.g., ≥95% purity thresholds).

- Mass spectrometry (MS) and ¹H/¹³C NMR to confirm structural integrity at each stage .

- Use of precursors like 4-(Trifluoromethoxy)benzoyl chloride (CAS 36823-88-8) or trifluoromethoxy-substituted aryl boronic acids, which are commercially available and reactive in cross-coupling reactions .

Structural Characterization: Which spectroscopic techniques are critical for confirming the stereochemistry and substituent positions in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups. For example, the -OCF₃ group shows distinct ¹⁹F NMR signals (δ -55 to -60 ppm).

- IR Spectroscopy : Confirm hydroxyl stretches (~3200–3500 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

- X-ray crystallography : Resolve stereochemical ambiguities, particularly if the compound is used in chiral environments (e.g., enzyme binding studies) .

Safety and Genotoxicity: How should researchers address potential genotoxicity risks associated with benzene-1,2-diol derivatives?

Methodological Answer:

- In vitro assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to evaluate mutagenicity.

- In vivo studies : Use rodent models to assess DNA damage via Comet assays or lacZ transgenic rodent models .

- Threshold of Toxicological Concern (TTC) : Compare exposure levels to the TTC for DNA-reactive mutagens (e.g., 0.0025 μg/kg/day). Evidence suggests benzene-1,2-diol derivatives exceed this threshold, necessitating stringent containment .

Advanced Mechanistic Studies: How can researchers resolve contradictions in bioactivity data for trifluoromethoxy-substituted catechols?

Methodological Answer:

- Dose-response profiling : Test across a wide concentration range to identify biphasic effects (e.g., antioxidant vs. pro-oxidant behavior at low vs. high doses).

- Reactive Oxygen Species (ROS) assays : Use DPPH radical scavenging and Griess reaction (for nitric oxide) to clarify redox activity .

- Computational modeling : Perform density functional theory (DFT) calculations to predict electron-withdrawing effects of -OCF₃ on catechol’s redox potential .

Biological Activity: What experimental designs are optimal for studying this compound’s interaction with amyloid fibrils or inflammatory pathways?

Methodological Answer:

- Fluorescence-based binding assays : Use probes like (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol to monitor conformational changes in proteins (e.g., transthyretin). Measure emission shifts (>100 nm) upon binding .

- Macrophage activation models : Treat murine peritoneal macrophages with LPS and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Include sulforhodamine B (SRB) assays to control for cytotoxicity .

Advanced Synthesis Optimization: How can regioselective functionalization of the catechol ring be achieved?

Methodological Answer:

- Protecting group strategies : Use boronic ester protection for -OH groups during trifluoromethoxy introduction.

- Cross-coupling reactions : Employ Suzuki-Miyaura or Ullmann couplings with aryl halides and Cu/Zn catalysts for selective substitution .

- Microwave-assisted synthesis : Reduce reaction times and improve yields for thermally sensitive intermediates .

Data Reproducibility: What steps ensure consistency in NMR and MS data across labs?

Methodological Answer:

- Standardized solvent systems : Use deuterated DMSO or CDCl₃ for NMR to minimize solvent shift variability.

- Internal calibration : Add tetramethylsilane (TMS) for ¹H NMR or sodium trifluoroacetate (NaTFA) for ¹⁹F NMR.

- Inter-lab validation : Share raw spectral data (e.g., JCAMP-DX files) via platforms like NMReDATA to align peak assignments .

Stability and Storage: What conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at -20°C under inert gas (Ar/N₂) to inhibit oxidation.

- Light protection : Use amber vials to block UV-induced radical formation.

- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .

Isomer Analysis: How are stereoisomers or regioisomers differentiated in this compound?

Methodological Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Circular dichroism (CD) : Compare CD spectra with synthetic standards to assign absolute configurations .

Conflicting Bioactivity Reports: What methodologies reconcile discrepancies in antioxidant vs. pro-inflammatory effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.